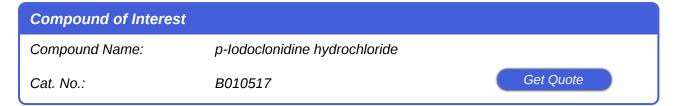


p-lodoclonidine hydrochloride CAS number and molecular weight

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An In-depth Technical Guide to p-lodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **p-lodoclonidine hydrochloride**, a critical tool in adrenergic receptor research. It details its chemical properties, pharmacological actions, and the experimental methodologies used to characterize its function.

Core Chemical and Physical Data

p-lodoclonidine hydrochloride is a high-affinity partial agonist for the α 2-adrenergic receptor. [1][2][3] Its fundamental properties are summarized below. A minor discrepancy exists in the reported CAS numbers across suppliers.



Property	Value	Citations
Chemical Name	2-[(2,6-Dichloro-4- iodophenyl)imino]imidazoline hydrochloride	[1][4]
CAS Number	108294-53-7 or 108294-57-1	[1][2][4][5]
Molecular Formula	C9H8Cl2IN3 · HCl	[1][2]
Molecular Weight	392.45 g/mol	[1][4]
Appearance	White to off-white solid	
Solubility	Soluble in water	

Pharmacological Profile

p-lodoclonidine hydrochloride is recognized for its specific interaction with the α 2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family associated with the Gi heterotrimeric G-protein.[3][6] Its partial agonist activity means that while it binds to the receptor with high affinity, it elicits a submaximal response compared to full agonists.

Receptor Binding and Affinity

Radioligand binding assays are fundamental to characterizing the interaction of p-lodoclonidine with its receptor. The iodinated form, $p-[^{125}I]$ iodoclonidine, is a key tool for these studies.



Parameter	Value	Target	Citations
K _i (inhibition constant)	1.0 nM	α2-adrenergic receptor	[2][3][7]
Kd (dissociation constant)	1.2 ± 0.1 nM	Human platelet membranes	[1]
Kd (dissociation constant)	0.5 ± 0.1 nM	α2B-AR in NG-10815 cell membranes	[1][3]
Association Rate (kon)	$8.0 \pm 2.7 \times 10^6 \mathrm{M}^{-1}$ sec^{-1}	Human platelet membranes	[1]
Dissociation Rate (k _o ff)	$2.0 \pm 0.8 \times 10^{-3} \text{sec}^{-1}$	Human platelet membranes	[1]

Functional Activity

p-lodoclonidine hydrochloride demonstrates a distinct functional profile as a partial agonist. It minimally inhibits adenylate cyclase on its own but modulates the effects of other signaling molecules.[2][3][7]

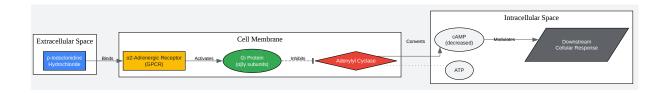
Assay	Effect	EC50 / IC50	Citations
Adenylate Cyclase Inhibition	Minimal agonist activity	-	[2][3][7]
ADP-Induced Platelet Aggregation	Potentiation	1.5 μΜ	[1][2][7]
Epinephrine-Induced Aggregation	Inhibition	5.1 μΜ	[1][2][7]

Signaling Pathway

p-lodoclonidine hydrochloride exerts its effects by binding to the α 2-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). This interaction inhibits the enzyme adenylyl



cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes.



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Caption: Signaling pathway of **p-lodoclonidine hydrochloride**.

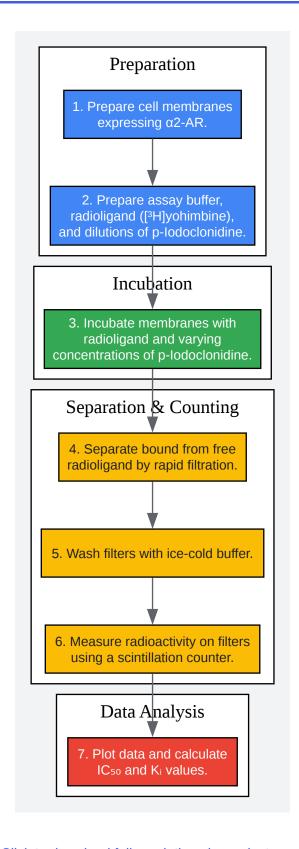
Experimental Protocols

The following are generalized protocols based on standard methodologies for characterizing ligands like **p-lodoclonidine hydrochloride**.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (K_i) of **p-lodoclonidine hydrochloride** by measuring its ability to compete with a known radioligand for binding to the α 2-adrenergic receptor.





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Caption: Workflow for a competitive radioligand binding assay.



Methodology:

- Membrane Preparation: Homogenize tissues or cells expressing the α2-adrenergic receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]yohimbine), and a range of concentrations of unlabeled p-lodoclonidine hydrochloride.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the K_i can be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the effect of **p-lodoclonidine hydrochloride** on platelet aggregation induced by other agents.

Methodology:

- Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood and centrifuge at a low speed to separate the PRP.
- Assay Procedure: Place a sample of PRP in an aggregometer cuvette with a stir bar.



- Baseline Measurement: Record the baseline light transmittance through the PRP.
- Compound Addition: Add **p-lodoclonidine hydrochloride** or vehicle control and incubate.
- Induction of Aggregation: Add a sub-maximal concentration of an aggregating agent like ADP or epinephrine to induce platelet aggregation.
- Measurement: Monitor the change in light transmittance as the platelets aggregate.
- Data Analysis: Quantify the extent of aggregation and compare the effects of different concentrations of p-lodoclonidine hydrochloride to determine its potentiating or inhibitory effects.

This guide provides foundational information for the use of **p-lodoclonidine hydrochloride** in a research setting. For specific applications, further optimization of these protocols may be necessary.

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